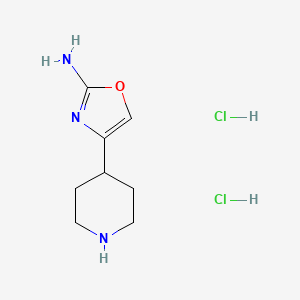
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Disubstituted Piperidines: These compounds share the piperidine ring and have been studied for their antimalarial and antimicrobial activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H15Cl2N3O |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H |
Clave InChI |
LCJKTOMPNMCEDW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=COC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



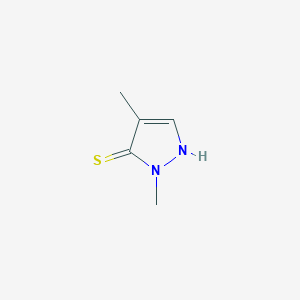
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

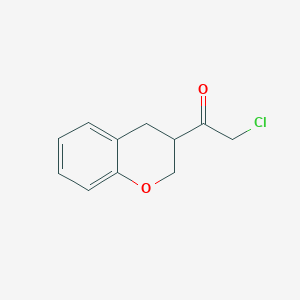

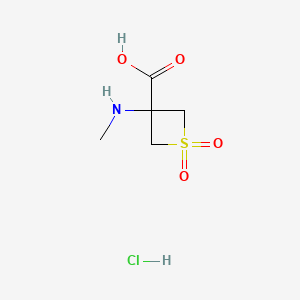
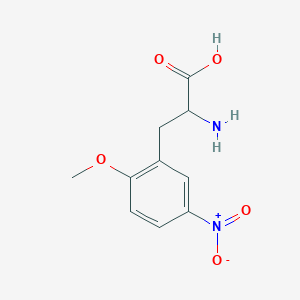
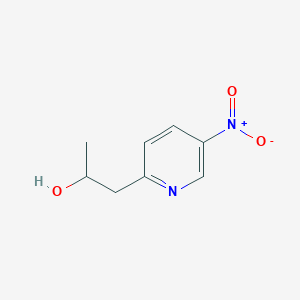
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
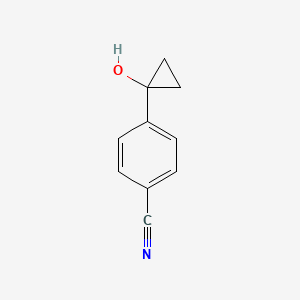

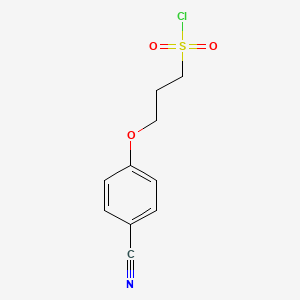
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
